molecular formula C17H30N2O2S2 B2426458 2-(Cyclopentylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1797069-35-2

2-(Cyclopentylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2426458
CAS No.: 1797069-35-2
M. Wt: 358.56
InChI Key: BAJJNIBKXWDTCZ-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound featuring a unique combination of functional groups, including a cyclopentylthio moiety, a morpholinomethyl group, and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a thioester.

    Introduction of the Morpholinomethyl Group: This step involves the reaction of the thiazepane intermediate with morpholine and formaldehyde under acidic conditions to form the morpholinomethyl derivative.

    Attachment of the Cyclopentylthio Group: The final step involves the nucleophilic substitution reaction where a cyclopentylthiol reacts with the ethanone derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the cyclopentylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholinomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(Cyclopentylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, making it useful in the study of enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions allows for the modification of its structure to enhance its pharmacological properties.

Industry

In the material science industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique functional groups.

Mechanism of Action

The mechanism by which 2-(Cyclopentylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazepane ring and morpholinomethyl group could play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopentylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)propanone
  • 2-(Cyclopentylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)butanone

Uniqueness

Compared to similar compounds, 2-(Cyclopentylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone stands out due to its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. The presence of the cyclopentylthio group, in particular, could influence its lipophilicity and membrane permeability, potentially enhancing its effectiveness in certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2S2/c20-17(14-23-16-4-1-2-5-16)19-6-3-11-22-13-15(19)12-18-7-9-21-10-8-18/h15-16H,1-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJJNIBKXWDTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCCSCC2CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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